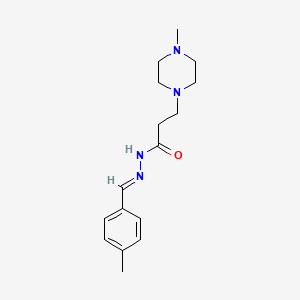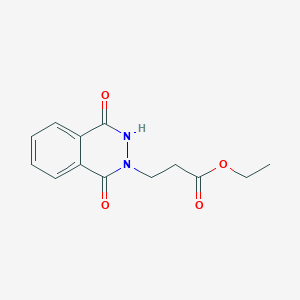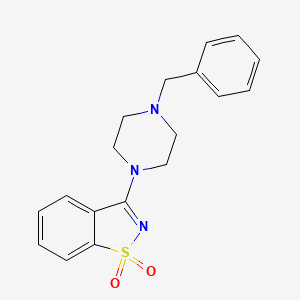![molecular formula C21H25N3O4 B5544376 N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)
N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those structurally related to "N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide," involves multi-step organic reactions. These procedures often start from readily available chemical precursors, incorporating steps like nucleophilic substitution, amidation, and esterification to introduce specific functional groups and achieve the desired molecular architecture (Zhou et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives is crucial for understanding their biological activity. Techniques like NMR (Nuclear Magnetic Resonance) and X-ray crystallography are employed to elucidate the molecular geometry, conformation, and stereochemistry. These analyses reveal how structural features influence the compound's interaction with biological targets (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group compatibility. Cyclopalladation reactions, for instance, demonstrate the potential of such compounds to form complex structures with metals, which can be pivotal in catalysis and material science (Nojima et al., 1996).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for determining the compound's suitability for further application. These properties are influenced by the molecular structure and dictate the conditions under which the compound can be used or stored (Adhami et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, are critical for predicting how the compound behaves in chemical reactions or within biological systems. These properties are determined through both experimental evaluation and computational chemistry approaches, providing insights into the compound's potential applications and mechanisms of action (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
Analytical Profiling in Toxicology
Analytical profiles of psychoactive substances obtained from online retailers were characterized to understand their chemical properties and potential toxicological implications. This type of research is crucial for identifying and understanding new psychoactive substances that appear on the market, contributing to public health and safety measures (De Paoli et al., 2013).
Dopamine Receptor Studies
Research on benzamide derivatives led to insights into their binding affinity for cloned dopamine D2, D3, and D4 receptors, which is fundamental for developing new therapeutic agents targeting neurological and psychiatric disorders. Such studies provide a foundation for drug discovery and development, particularly for substances with potential antipsychotic activity (Ohmori et al., 1996).
Serotonin Receptor Agonists
The design and synthesis of orally active benzamide derivatives as potent serotonin 4 (5-HT(4)) receptor agonists highlight the ongoing efforts to develop treatments for gastrointestinal motility disorders. Research in this area contributes to the pharmaceutical development of new drugs that improve gastrointestinal health (Sonda et al., 2003).
Antitumor Applications
Studies on cyclopropylpyrroloindole antibiotics, such as compound CC-1065, investigate their potential for forming DNA cross-links in tumor cells, suggesting applications in cancer therapy. Understanding how these compounds interact with DNA can lead to the development of novel anticancer drugs with unique mechanisms of action (Składanowski et al., 2001).
PET Imaging Applications
The development and comparison of PET imaging agents, such as 18F-Mefway, for quantification of 5-HT1A receptors in human subjects, underscore the importance of these compounds in neuroimaging and neuroscience research. Such studies are pivotal for advancing our understanding of brain function and the pathophysiology of neuropsychiatric disorders (Choi et al., 2015).
Propriétés
IUPAC Name |
N-cyclopropyl-4-methoxy-2-[1-(1H-pyrrole-3-carbonyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-17-4-5-18(20(25)23-15-2-3-15)19(12-17)28-16-7-10-24(11-8-16)21(26)14-6-9-22-13-14/h4-6,9,12-13,15-16,22H,2-3,7-8,10-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOPCOQEHYDMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)C(=O)C4=CNC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)

![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)



![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)
![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)


![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)

